Cas no 54118-74-0 (2-Chloro-4'-methoxybenzophenone)
2-Chloro-4'-methoxybenzophenone Chemical and Physical Properties
Names and Identifiers
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- (2-Chlorophenyl)(4-methoxyphenyl)methanone
- 2-Chloro-4´-methoxybenzophenone
- (2-chlorophenyl)-(4-methoxyphenyl)methanone
- 2-Chloro-4'-Methoxybenzophenone
- 2-Chlor-4'-methoxy-benzophenon
- 2'-Chloro-4-methoxybenzophenone
- 2-chlorophenyl (4-methoxyphenyl)methanone
- 4-MeOC6H4COPh-2-Cl
- HMS2277N20
- AKOS008124649
- SR-01000238792
- DB-303041
- Z385418288
- 54118-74-0
- SCHEMBL11578249
- CHEMBL1519635
- SMR000141941
- CS-0251504
- MLS000534505
- EN300-54950
- DTXSID60358291
- BS-38008
- (2-Chlorophenyl)(4-methoxyphenyl)-methanone
- SR-01000238792-1
- MFCD02258268
- 2-Chloro-4'-methoxybenzophenone
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- MDL: MFCD02258268
- Inchi: 1S/C14H11ClO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
- InChI Key: JLAGTIGTDCDSNA-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(C1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 246.04500
- Monoisotopic Mass: 246.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 3.57960
2-Chloro-4'-methoxybenzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-Chloro-4'-methoxybenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201599-1g |
2-Chloro-4'-methoxybenzophenone |
54118-74-0 | 95% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 201599-5g |
2-Chloro-4'-methoxybenzophenone |
54118-74-0 | 95% | 5g |
£84.00 | 2022-03-01 | |
| Fluorochem | 201599-10g |
2-Chloro-4'-methoxybenzophenone |
54118-74-0 | 95% | 10g |
£140.00 | 2022-03-01 | |
| TRC | C367930-100mg |
2-Chloro-4'-methoxybenzophenone |
54118-74-0 | 100mg |
$ 81.00 | 2023-04-18 | ||
| TRC | C367930-250 mg |
2-Chloro-4'-methoxybenzophenone |
54118-74-0 | 250MG |
$ 145.00 | 2022-01-10 | ||
| TRC | C367930-500 mg |
2-Chloro-4'-methoxybenzophenone |
54118-74-0 | 500MG |
$ 275.00 | 2022-01-10 | ||
| TRC | C367930-1 g |
2-Chloro-4'-methoxybenzophenone |
54118-74-0 | 1g |
$ 525.00 | 2022-01-10 | ||
| TRC | C367930-2 g |
2-Chloro-4'-methoxybenzophenone |
54118-74-0 | 2g |
$ 1010.00 | 2022-01-10 | ||
| TRC | C367930-2.5 g |
2-Chloro-4'-methoxybenzophenone |
54118-74-0 | 2.5 g |
$ 1175.00 | 2022-01-10 | ||
| abcr | AB221051-1 g |
(2-Chlorophenyl)(4-methoxyphenyl)methanone; 95% |
54118-74-0 | 1g |
€63.70 | 2022-03-04 |
2-Chloro-4'-methoxybenzophenone Suppliers
2-Chloro-4'-methoxybenzophenone Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-Chloro-4'-methoxybenzophenone
2-Chloro-4'-methoxybenzophenone: A Comprehensive Overview
2-Chloro-4'-methoxybenzophenone, also known by its CAS number 54118-74-0, is a compound of significant interest in various fields of chemistry, particularly in organic synthesis and material science. This compound, with the molecular formula C13H9ClO, belongs to the class of benzophenones, which are well-known for their versatile applications in both academic and industrial settings. The presence of a chlorine atom at position 2 and a methoxy group at position 4' on the benzene rings imparts unique electronic and steric properties to the molecule, making it a valuable substrate for further functionalization and exploration.
The synthesis of 2-Chloro-4'-methoxybenzophenone typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, researchers have employed transition metal catalysts to facilitate coupling reactions, which are pivotal in constructing the benzophenone backbone. These methods not only enhance the yield but also improve the purity of the final product, making it suitable for high-end applications.
In terms of physical properties, 2-Chloro-4'-methoxybenzophenone exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the ultraviolet region, attributed to the extended conjugation within the molecule. This property makes it a potential candidate for use in photovoltaic materials and light-emitting diodes (LEDs), where chromophores with tailored absorption characteristics are highly sought after.
The electronic structure of 2-Chloro-4'-methoxybenzophenone has been extensively studied using computational chemistry techniques. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals, which are critical for understanding its reactivity in various chemical transformations. The presence of electron-withdrawing groups like chlorine and electron-donating methoxy groups creates a balance of electron-deficient and electron-rich regions within the molecule, facilitating its role as an intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Recent research has highlighted the potential of 2-Chloro-4'-methoxybenzophenone as a building block for constructing advanced materials. For example, it has been used as a precursor for synthesizing fluorescent sensors capable of detecting heavy metal ions in aqueous environments. The compound's ability to form stable coordination complexes with metals like mercury(II) and lead(II) makes it an attractive option for developing eco-friendly sensing platforms.
In addition to its role in materials science, 2-Chloro-4'-methoxybenzophenone has shown promise in pharmaceutical applications. Its structural similarity to certain bioactive molecules suggests that it could serve as a lead compound for drug discovery efforts targeting various diseases. Ongoing studies are exploring its potential as an anti-inflammatory agent by investigating its interaction with key enzymes involved in inflammatory pathways.
The environmental impact of 2-Chloro-4'-methoxybenzophenone is another area of active research. Assessments of its biodegradability under aerobic and anaerobic conditions have revealed moderate degradation rates, indicating that it may persist in certain ecosystems if not properly managed. To mitigate this, researchers are developing novel remediation strategies involving microbial consortia capable of breaking down such compounds efficiently.
In conclusion, 2-Chloro-4'-methoxybenzophenone, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from organic synthesis to materials science and pharmacology. As new methodologies emerge for its synthesis and utilization, this compound is poised to play an even more significant role in driving innovation across various industries.
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